molecular formula C16H22N2O2 B1512639 Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-72-0

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1512639
CAS No.: 1086394-72-0
M. Wt: 274.36 g/mol
InChI Key: HNPMBBZXQQFXNW-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS 1086394-72-0) is a chemical building block featuring a spirocyclic diazaspiro[4.5]decane core. This compound is a versatile intermediate in medicinal chemistry and antifungal research. With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, it is supplied with high purity . The spirocyclic structure is of significant interest in drug discovery due to its three-dimensionality and conformational restriction, which can improve binding affinity and reduce off-target effects . Research indicates that the 2,7-diazaspiro[4.5]decane scaffold is a key precursor in the synthesis of more complex molecules evaluated as chitin synthase inhibitors . Chitin synthase is a validated antifungal target because it is essential for fungal cell wall integrity and is absent in human cells, making its inhibitors promising candidates for developing novel antifungal therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care; refer to the safety data sheet for proper handling and storage instructions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

benzyl 2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-8-16(13-18)7-4-9-17-12-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMBBZXQQFXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855787
Record name Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-72-0
Record name 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure that includes two nitrogen atoms within its framework. This unique configuration contributes to its reactivity and interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

  • Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) : This compound has been identified as an inhibitor of RIPK1, a kinase involved in necroptosis, which is a form of programmed cell death. The inhibition of RIPK1 may have therapeutic implications for neurodegenerative diseases and certain cancers where necroptosis is dysregulated .
  • Ligand Binding : The compound acts as a ligand that can bind to specific proteins or enzymes, modulating their activity and affecting various biochemical pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Inhibition of RIPK1Prevents necroptosis
Cytotoxicity in cancer cellsInduces apoptosis in specific cancer models
Interaction with PARP-1Modulates DNA repair pathways
Antioxidant propertiesReduces oxidative stress in neuronal cells

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that this compound could effectively inhibit RIPK1 activity in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease where necroptosis contributes to neurodegeneration .
  • Cancer Therapeutics : Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines, promoting apoptosis through mechanisms involving the modulation of kinase activities . This suggests its potential utility as an anticancer agent.
  • PARP Inhibition Studies : In a study examining diazaspiro compounds as bioisosteres for piperazine derivatives, this compound showed promising results in inhibiting PARP-1 enzymatic activity, which is critical for DNA repair processes .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate has been studied for its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death. Inhibiting RIPK1 could have implications for treating neurodegenerative diseases and certain cancers where necroptosis is dysregulated .

Case Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities. For instance, studies show that spirocyclic compounds can inhibit various enzymes critical in disease processes, including acetylcholinesterase, which is relevant in neurodegenerative disorders like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its spirocyclic framework allows for the development of novel compounds with enhanced biological activities.

Synthetic Methodologies
The synthesis typically involves several steps, including the use of various reagents and conditions to optimize yield and purity. For example, the compound can be synthesized using techniques such as Krapcho decarboxylation or through multi-step synthetic routes that enhance scalability and efficiency .

Enzyme Inhibition

Inhibition Mechanisms
The compound's ability to inhibit RIPK1 highlights its potential in modulating necroptotic pathways. The mechanism involves binding to the active site of RIPK1, preventing essential phosphorylation events necessary for necroptosis activation . This interaction suggests further exploration into its use as a therapeutic agent in diseases characterized by excessive cell death.

Pharmacological Studies
Pharmacokinetic studies indicate that this compound may have favorable bioavailability and efficacy in cellular models of necroptosis, with an IC50 value demonstrating significant inhibitory activity against RIPK1 .

Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural features may enhance interactions with cellular targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent by modulating pathways involved in inflammation. This property opens avenues for its application in treating inflammatory diseases .

Comparison with Similar Compounds

Benzyl 2,6-Diazaspiro[4.5]decane-2-carboxylate Hydrochloride

  • CAS: Not explicitly provided (CID: 71305236).
  • Molecular Formula : C₁₆H₂₂N₂O₂·HCl (free base formula matches the target compound).
  • Key Differences: Nitrogen positions: 2,6-diazaspiro vs. 2,7-diazaspiro in the target compound. Hydrochloride salt enhances water solubility compared to the free base .

Benzyl 7-Oxo-2,6-Diazaspiro[4.5]decane-2-carboxylate

  • CAS : 1160246-74-1 .
  • Molecular Formula : C₁₆H₂₀N₂O₃ (MW: 288.35 g/mol).
  • Key Differences: Introduction of a ketone group at the 7-position increases polarity and molecular weight.

tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate

  • CAS : 885268-42-8 .
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW: 240.34 g/mol).
  • Key Differences: Replacement of the benzyl ester with a tert-butyl group reduces steric bulk and enhances hydrolytic stability. Hazard profile includes specific warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Precautions
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate 1086394-70-8 C₁₆H₂₂N₂O₂ 274.36 Benzyl ester, 2,7-diazaspiro Decomposes into CO/NOₓ; PPE required
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate HCl - C₁₆H₂₂N₂O₂·HCl 310.82 (HCl salt) Hydrochloride salt, 2,6-diazaspiro Enhanced solubility; limited hazard data
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate 1160246-74-1 C₁₆H₂₀N₂O₃ 288.35 7-Oxo group, benzyl ester No specific hazards listed
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate 885268-42-8 C₁₃H₂₄N₂O₂ 240.34 tert-Butyl ester H315/H319/H335; refrigerated storage

Key Research Findings

Structural Influence on Reactivity: The benzyl ester in the target compound may participate in hydrogenolysis or hydrolysis reactions, whereas the tert-butyl analog offers greater stability under basic conditions . The 7-oxo derivative’s ketone group could serve as a site for nucleophilic addition, enabling further functionalization .

Safety and Handling :

  • The tert-butyl variant’s explicit irritant hazards contrast with the benzyl compound’s undefined toxicity, highlighting the need for tailored risk assessments .

Potential Applications: Spirocyclic diaza compounds are explored as scaffolds in drug discovery (e.g., kinase inhibitors, GPCR modulators). The tert-butyl analog’s stability makes it a preferred intermediate in multistep syntheses .

Preparation Methods

Cyclization and Spiro Formation

The key step in the preparation is the formation of the 2,7-diazaspiro[4.5]decane ring system. This typically involves:

  • Starting from suitable diamine precursors or amino acid derivatives.
  • Employing intramolecular cyclization facilitated by base or acid catalysis.
  • Use of solvents such as acetonitrile or dichloromethane to promote ring closure.

For example, related spiro compounds like tert-butyl-1,7-diazaspiro[3.5]nonane esters have been synthesized through a sequence involving ethyl malonate reaction, reduction, tosylation, and ring closure under cesium carbonate catalysis in acetonitrile. Although this exact sequence is for a different spiro system, it informs the general approach to ring formation in diazaspiro compounds.

Introduction of the Benzyl Carboxylate Group

The benzyl carboxylate group is introduced typically via carbamate or ester formation:

  • Reaction of the diazaspiro amine intermediate with benzyl chloroformate (Cbz-Cl) or benzyl bromide derivatives.
  • Protection of the nitrogen atom with the benzyl carboxylate group to yield the final compound.
  • This step is usually conducted in organic solvents under controlled temperature (often 0-25°C) to avoid side reactions.

Purification and Quality Control

  • The final product is purified by crystallization or chromatographic methods to achieve purities of 98% or higher.
  • Quality control includes molecular weight confirmation, purity analysis, and stability testing under sealed dry storage at 2-8°C.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions / Reagents Notes
Cyclization Base catalysis (e.g., cesium carbonate), solvent (acetonitrile) Ring closure to form diazaspiro core
Reduction Lithium borohydride in tetrahydrofuran (for related compounds) Used in intermediate steps for related spiro compounds
Protection with Benzyl Carboxylate Benzyl chloroformate or benzyl bromide, organic solvent, 0-25°C Introduces benzyl carboxylate group
Purification Crystallization or chromatography Achieves >98% purity
Storage Sealed, dry, 2-8°C Maintains compound stability

Research Findings and Industrial Considerations

  • The synthesis of this compound is well established for research and manufacturing use, with purity standards typically at 98% or above to ensure suitability for further medicinal chemistry applications.
  • While no direct industrial-scale synthesis details for this exact compound were found, related spirocyclic compounds are produced using optimized multi-step syntheses with continuous flow reactors and advanced purification techniques to enhance yield and consistency.
  • Safety data indicates handling under standard laboratory precautions due to potential irritant properties, with storage and shipping conditions carefully controlled to maintain compound integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate?

  • The compound is typically synthesized via spirocyclization of a bicyclic amine precursor. A common approach involves using tert-butyl carbamate (Boc) protection to stabilize reactive intermediates during ring closure. For example, tert-butyl-protected analogs like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 869976-20-5) are synthesized via coupling reactions followed by deprotection . Methodologies emphasize controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the structural integrity of this compound?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the spirocyclic structure and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 288.1546 for related spiro compounds) validates molecular composition .
  • HPLC: Purity assessment (>95% is typical for research-grade material) .
    • Structural analogs, such as benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate, are characterized similarly, with additional IR spectroscopy to confirm carbonyl groups .

Q. What safety protocols are essential when handling this compound?

  • The compound is classified as hazardous (GHS Category 4 oral toxicity, H302; skin/eye irritation, H315/H319). Researchers must:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation (STOT SE3, H335) and ensure proper storage (2–8°C for stability) .
  • Follow spill protocols with inert absorbents (e.g., vermiculite) and avoid aqueous washes due to potential hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve racemic mixtures?

  • Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) may be employed during spirocyclization. For resolution:

  • Chiral HPLC: Using columns like Chiralpak® IG or AD-H to separate enantiomers.
  • Circular Dichroism (CD): Confirms absolute configuration post-separation.
    • Related compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9), are optimized for enantiomeric excess (>90%) using these methods .

Q. How do structural modifications (e.g., benzyl vs. tert-butyl groups) impact biological activity in pharmacological studies?

  • Substituents influence solubility, bioavailability, and target binding. For example:

  • Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration.
  • Tert-butyl carbamates (e.g., in 6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide derivatives) increase metabolic stability .
    • Comparative studies using SAR (Structure-Activity Relationship) models are recommended to evaluate modifications.

Q. How should researchers address contradictions in reported biological data for diazaspiro compounds?

  • Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Strategies include:

  • Reproducing experiments under standardized protocols (e.g., Eurofins Panlabs® assays).
  • Meta-analysis of published data to identify confounding factors (e.g., solvent effects in IC50 measurements).
    • Patent data (e.g., EP 4374877 A2) highlights the importance of rigorous purity (>97%) in activity studies .

Q. What computational tools are effective for predicting the reactivity of this spirocyclic scaffold?

  • Density Functional Theory (DFT): Models transition states for ring-opening/closure reactions.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., kinase binding pockets).
  • Databases like PubChem provide starting parameters for docking studies .

Methodological Considerations

  • X-ray Crystallography: Resolves ambiguous stereochemistry in spirocenters .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH) assess shelf-life under storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
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Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

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